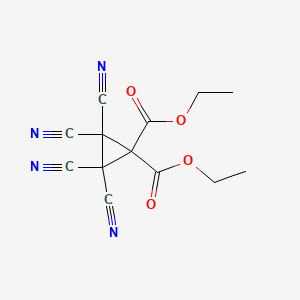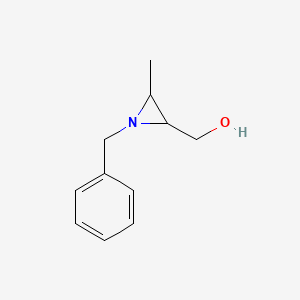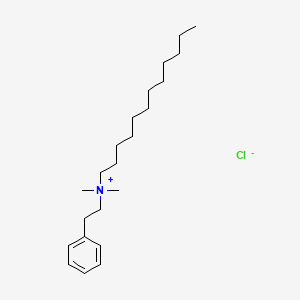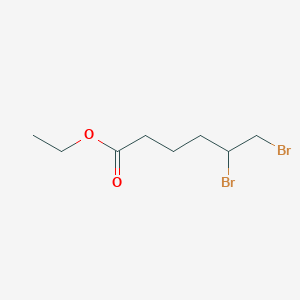![molecular formula C21H17NO4 B14352589 4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)- CAS No. 91922-89-3](/img/structure/B14352589.png)
4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)- is a heterocyclic compound that belongs to the class of naphthopyrans This compound is characterized by its fused ring structure, which includes a naphthalene ring system and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)- typically involves multi-component reactions. One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction conditions often involve aqueous potassium carbonate under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The amino and dimethoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthopyran derivatives depending on the nucleophile used.
Scientific Research Applications
4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)- involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4H-Pyran-4-one: A simpler pyran derivative with similar structural features but lacking the naphthalene ring system.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another pyran derivative with hydroxyl and methyl groups
Uniqueness
4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)- is unique due to its fused ring structure and the presence of both amino and dimethoxyphenyl groups
Properties
CAS No. |
91922-89-3 |
|---|---|
Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-amino-3-(3,4-dimethoxyphenyl)benzo[g]chromen-4-one |
InChI |
InChI=1S/C21H17NO4/c1-24-16-8-7-14(11-18(16)25-2)19-20(23)15-9-12-5-3-4-6-13(12)10-17(15)26-21(19)22/h3-11H,22H2,1-2H3 |
InChI Key |
SOKPLFIXWMGPIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=CC4=CC=CC=C4C=C3C2=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)
![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)
![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)










